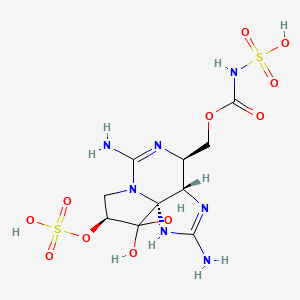
Gly-pro-hydroxy-pro acetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gly-pro-hydroxy-pro acetate salt is a compound with the molecular formula C14H23N3O7 and a molecular weight of 345.35 g/mol It is a derivative of the tripeptide Gly-Pro-Hyp, which is commonly found in collagen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gly-pro-hydroxy-pro acetate salt typically involves the coupling of glycine, proline, and hydroxyproline residues. The reaction is carried out under controlled conditions to ensure the correct formation of peptide bonds. The process often involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired purity and yield of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Gly-pro-hydroxy-pro acetate salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dehydroxylated or deacetylated products .
Applications De Recherche Scientifique
Gly-pro-hydroxy-pro acetate salt has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: This compound is used in studies related to collagen structure and function.
Medicine: this compound is investigated for its potential therapeutic applications, including wound healing, anti-inflammatory effects, and tissue regeneration.
Industry: It is used in the production of collagen-based products, such as cosmetics, dietary supplements, and biomedical materials.
Mécanisme D'action
The mechanism of action of Gly-pro-hydroxy-pro acetate salt involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with collagen receptors and enzymes involved in collagen synthesis and degradation. The compound can modulate the activity of these enzymes, leading to enhanced collagen production and improved tissue repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Pro-Hyp: The parent tripeptide from which Gly-pro-hydroxy-pro acetate salt is derived. It shares similar structural and functional properties.
Pro-Hyp-Gly: Another tripeptide with similar applications in collagen research and biomedical studies.
Hyp-Gly-Pro: A tripeptide with hydroxylated proline, used in studies related to collagen stability and function.
Uniqueness
This compound is unique due to its specific combination of glycine, proline, and hydroxyproline residues, which confer distinct structural and functional properties. Its acetate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Propriétés
IUPAC Name |
acetic acid;(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7?,8-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGXPQAQHTCOM-AYVRSBHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2CC(C[C@H]2C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8-[3-(3,4-Dimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-8-carbonyl]-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate](/img/structure/B1139280.png)






![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)

